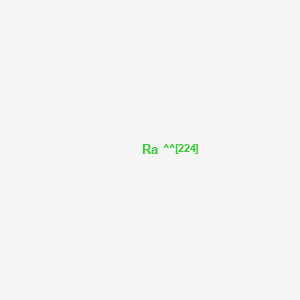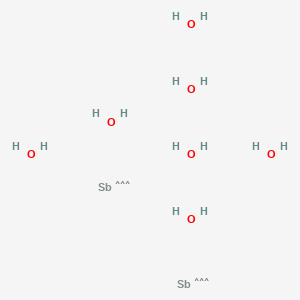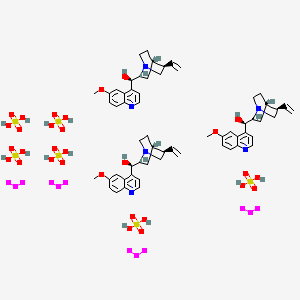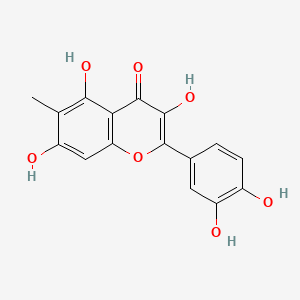
Pinoquercetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinoquercetin is a pentahydroxyflavone that is quercetin substituted by a methyl group at position 6. It has a role as a plant metabolite and a metabolite. It is a pentahydroxyflavone and a 7-hydroxyflavonol. It derives from a quercetin.
Wissenschaftliche Forschungsanwendungen
Antinociceptive and Anti-inflammatory Effects
Pinoquercetin has been studied for its antinociceptive, anti-inflammatory, and antidiabetic effects. Research on Bryophyllum pinnatum, which contains flavonoids including this compound, shows significant antinociceptive effects against pain stimuli and inhibits acute inflammation in animal models (Ojewole, 2005).
Antibacterial and Antibiofilm Activities
The antibacterial and antibiofilm activities of this compound have been explored. For instance, quercetin, a compound related to this compound, exhibited the ability to inhibit bacterial growth and biofilm formation, suggesting its potential in treating bacterial infections (Barboza et al., 2016).
Muscle Injury Treatment
In a study involving Lychnophora pinaster, which contains quercetin, an application of gels containing quercetin showed significant decreases in muscle injury, demonstrating its potential in treating muscle inflammation (Abreu et al., 2013).
Antioxidant Activity
This compound's antioxidant activity is well-documented. For instance, Pilosocereus gounellei, containing quercetin, showed significant antioxidant potential, highlighting its medicinal applications (Maciel et al., 2015).
Antileishmanial Properties
Quercitrin, derived from Kalanchoe pinnata and related to this compound, has shown potent antileishmanial activity, indicating its potential as a treatment for this parasitic disease (Muzitano et al., 2006).
Oncotherapy Applications
This compound has also been explored for its application in oncology. Studies on quercetin indicate its anti-proliferative effect on cancer cell lines, suggesting its utility in cancer treatment (Nam et al., 2016).
Modification for Anticancer Agents
Research into modifying the quercetin scaffold, which is structurally related to this compound, aims to improve properties for clinical applications in cancer treatment (Massi et al., 2017).
General Pharmacological Activity
The broader pharmacological activity of quercetin, including its antioxidant, antibacterial, antiviral, and anti-inflammatory properties, has been extensively studied, providing insights into its potential medical applications (Yang et al., 2020).
Allergic Airway Disease Prevention
This compound's potential in preventing allergic airway disease has been demonstrated. Quercetin, in particular, decreased airway hyperresponsiveness and inflammation in an allergic airway disease model (Cruz et al., 2012).
Cardiovascular and Neuroprotective Benefits
Quercetin, closely related to this compound, has been identified as a bioactive compound imparting cardiovascular and neuroprotective benefits, emphasizing its therapeutic potential in these areas (Bhat & Bhat, 2021).
Oral Metabolism and Efficacy in Cutaneous Leishmaniasis
Quercetin glycosides, structurally similar to this compound, have shown efficacy against cutaneous leishmaniasis in an oral administration model, demonstrating their safety and therapeutic potential (Muzitano et al., 2009).
Eigenschaften
CAS-Nummer |
491-49-6 |
|---|---|
Molekularformel |
C16H12O7 |
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methylchromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,17-20,22H,1H3 |
InChI-Schlüssel |
DTFXGVGIKNSCQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Kanonische SMILES |
CC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



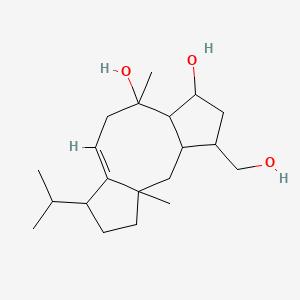
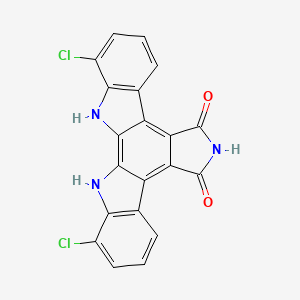
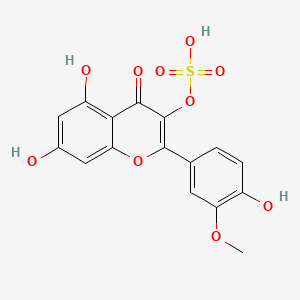

![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B1233491.png)
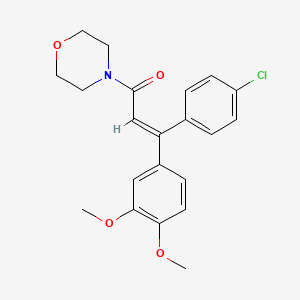
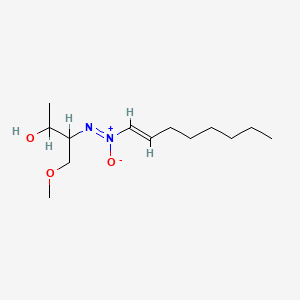
![(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1233498.png)
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)

